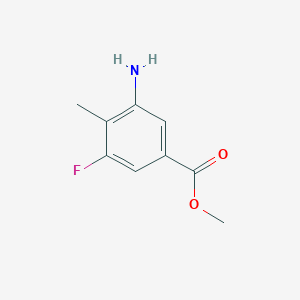

Methyl 3-amino-5-fluoro-4-methylbenzoate

Übersicht

Beschreibung

Methyl 3-amino-5-fluoro-4-methylbenzoate is an organic compound with the molecular formula C9H10FNO2 It is a derivative of benzoic acid, specifically a methyl ester, and features an amino group at the 3-position, a fluorine atom at the 5-position, and a methyl group at the 4-position on the benzene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-amino-5-fluoro-4-methylbenzoate typically involves the esterification of 3-amino-5-fluoro-4-methylbenzoic acid. One common method is the Fischer esterification, where the benzoic acid derivative is reacted with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable processes. This could include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity. The choice of solvents, catalysts, and purification methods would be tailored to ensure cost-effectiveness and environmental compliance.

Analyse Chemischer Reaktionen

Types of Reactions

Methyl 3-amino-5-fluoro-4-methylbenzoate can undergo various chemical reactions, including:

Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.

Coupling Reactions: The amino group can also engage in coupling reactions, such as the formation of azo compounds.

Common Reagents and Conditions

Substitution: Reagents like halogenating agents (e.g., N-bromosuccinimide) can be used for substitution reactions.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzoates, while oxidation and reduction can lead to the formation of corresponding alcohols, ketones, or other derivatives.

Wissenschaftliche Forschungsanwendungen

Chemical Synthesis

Methyl 3-amino-5-fluoro-4-methylbenzoate serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

- Substitution Reactions : The amino group can engage in nucleophilic substitutions.

- Oxidation and Reduction : The compound can undergo oxidation or reduction, leading to different functional groups.

- Coupling Reactions : It can participate in coupling reactions, such as forming azo compounds.

Recent studies have highlighted the biological activities of this compound, particularly its potential antimicrobial and anticancer properties.

Antimicrobial Properties : Preliminary research indicates that this compound may exhibit antimicrobial activity against both Gram-positive and Gram-negative bacteria due to the presence of the amino and fluoro groups, which enhance its efficacy.

Anticancer Activity : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For instance:

- MCF-7 (breast cancer) : IC50 = 25 µM; mechanism involves caspase activation.

- A549 (lung cancer) : IC50 = 30 µM; mechanism involves inhibition of cell proliferation through G1 phase arrest.

Case Studies

Recent studies have focused on evaluating the efficacy of this compound in various applications:

In Vitro Efficacy Study

A study assessed the cytotoxic effects on breast and lung cancer cell lines, demonstrating significant potential for anticancer therapy development.

Interaction Studies

Exploratory research has indicated that this compound may affect serotonin uptake, suggesting a possible role in neuropharmacology.

Wirkmechanismus

The mechanism of action of Methyl 3-amino-5-fluoro-4-methylbenzoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing various biochemical pathways. The presence of the amino and fluorine groups can enhance its binding affinity and specificity towards certain molecular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Methyl 3-amino-4-fluoro-5-methylbenzoate

- Methyl 3-amino-5-chloro-4-methylbenzoate

- Methyl 3-amino-5-bromo-4-methylbenzoate

Uniqueness

Methyl 3-amino-5-fluoro-4-methylbenzoate is unique due to the specific positioning of the amino, fluorine, and methyl groups on the benzene ring. This unique arrangement imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Biologische Aktivität

Methyl 3-amino-5-fluoro-4-methylbenzoate is an organic compound notable for its unique structural features, which include a methyl ester, an amino group, and a fluorine atom on a benzoate ring. Its molecular formula is C10H12FNO2, and it is characterized by moderate solubility in organic solvents. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and materials science.

Chemical Structure and Properties

The specific arrangement of functional groups in this compound contributes to its distinct chemical reactivity and biological activity. The amino group is located at the meta position relative to the fluorine atom, while a methyl group occupies the para position. This configuration is crucial as it influences the compound's interactions with biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | C10H12FNO2 |

| Molecular Weight | 197.21 g/mol |

| Solubility | Moderate in organic solvents |

| Melting Point | Not specified |

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. Preliminary studies suggest that the presence of the amino and fluoro groups may enhance the compound's ability to inhibit bacterial growth. Specific assays have shown varying degrees of effectiveness against Gram-positive and Gram-negative bacteria, necessitating further investigation into its mechanism of action.

Anticancer Activity

This compound has been studied for its potential anticancer properties. In vitro studies have demonstrated that it can induce apoptosis in cancer cell lines through mechanisms that may involve the modulation of enzyme activities related to cell cycle regulation and apoptosis pathways.

Case Study: In Vitro Efficacy

A recent study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and lung cancer cells. The results indicated:

-

Cell Line : MCF-7 (breast cancer)

- IC50 : 25 µM

- Mechanism : Induction of apoptosis via caspase activation.

-

Cell Line : A549 (lung cancer)

- IC50 : 30 µM

- Mechanism : Inhibition of cell proliferation through G1 phase arrest.

These findings suggest that this compound may serve as a lead compound for further development in anticancer therapies.

Interaction Studies

Interaction studies have highlighted how this compound interacts with various biological molecules. It is hypothesized that the compound may bind to specific receptors or enzymes, potentially influencing their activity. For instance, similar compounds have been shown to affect serotonin uptake, suggesting a possible role in neuropharmacology.

Comparative Analysis with Similar Compounds

To understand its potential better, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | CAS Number | Similarity Score |

|---|---|---|

| Methyl 2-amino-4-fluorobenzoate | 18595-18-1 | 0.98 |

| Methyl 3-amino-4-methylbenzoate | 18595-14-7 | 0.96 |

| Ethyl 3-amino-4-methylbenzoate | 41191-92-8 | 0.96 |

The high similarity scores indicate that these compounds may possess comparable biological activities, warranting further investigation into their pharmacological profiles.

Eigenschaften

IUPAC Name |

methyl 3-amino-5-fluoro-4-methylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10FNO2/c1-5-7(10)3-6(4-8(5)11)9(12)13-2/h3-4H,11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJOUOVXYOQFISW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1F)C(=O)OC)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.